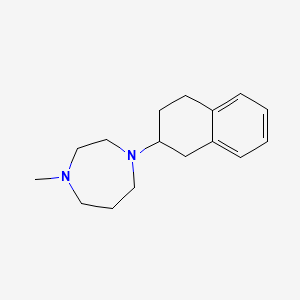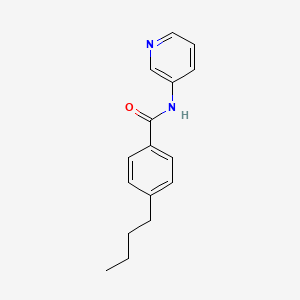
1-(5-bromo-2-hydroxybenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-hydroxybenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as BDF-8634, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. BDF-8634 has been shown to have potent inhibitory effects on certain enzymes and has been studied extensively for its potential applications in various fields. In
Mechanism of Action
The mechanism of action of BDF-8634 involves the inhibition of certain enzymes that are involved in various cellular processes. Specifically, BDF-8634 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting the activity of PARP, BDF-8634 can induce DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
BDF-8634 has been shown to have potent inhibitory effects on certain enzymes and has been studied extensively for its potential applications in various fields. In addition to its potential as a therapeutic agent in the treatment of cancer, BDF-8634 has also been studied for its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders. However, further research is needed to fully understand the biochemical and physiological effects of BDF-8634.
Advantages and Limitations for Lab Experiments
One of the primary advantages of BDF-8634 is its potent inhibitory effects on certain enzymes. This makes it an attractive candidate for use in various laboratory experiments, particularly those involving the study of cellular processes and disease pathways. However, one of the limitations of BDF-8634 is its complex synthesis method, which requires specialized equipment and expertise. Additionally, further research is needed to fully understand the potential limitations and side effects of BDF-8634.
Future Directions
There are several potential future directions for research on BDF-8634. One area of research could involve further studies on the potential therapeutic applications of BDF-8634 in the treatment of various types of cancer. Additionally, further research could be conducted to better understand the biochemical and physiological effects of BDF-8634, as well as its potential limitations and side effects. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for BDF-8634, which could help to make it more widely available for use in various laboratory experiments.
Synthesis Methods
The synthesis of BDF-8634 is a complex process that involves multiple steps. The initial step involves the reaction of 5-bromo-2-hydroxybenzoyl chloride with 3,5-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid, which results in the formation of an intermediate product. This intermediate product is then subjected to a series of reactions, which ultimately leads to the formation of BDF-8634. The synthesis of BDF-8634 requires specialized equipment and expertise and is typically carried out in a laboratory setting.
Scientific Research Applications
BDF-8634 has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. BDF-8634 has been shown to have potent inhibitory effects on certain enzymes that are involved in cancer cell growth and proliferation. As a result, BDF-8634 has been studied extensively for its potential as a therapeutic agent in the treatment of various types of cancer.
properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(5-bromo-2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF4N2O3/c13-5-1-2-8(20)6(3-5)10(21)19-12(22,11(16)17)4-7(18-19)9(14)15/h1-3,9,11,20,22H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZLCWLDNBFCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=C(C=CC(=C2)Br)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}nicotinamide 1-oxide](/img/structure/B6018321.png)

![methyl 6-[4,4-dimethyl-3-(3-methyl-5-isoxazolyl)-2,6-dioxocyclohexyl]-6-oxohexanoate](/img/structure/B6018348.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6018353.png)
![N-(3-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6018360.png)
![4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6018361.png)

![5-methoxy-2,4-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6018370.png)
![4,5-dibromo-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6018377.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-2-thienyl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6018384.png)

amine dihydrochloride](/img/structure/B6018409.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6018411.png)